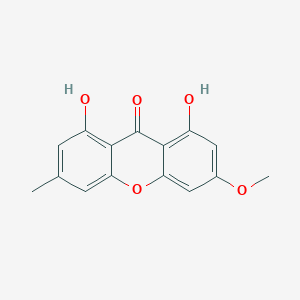

1,8-Dihydroxy-3-methoxy-6-methylxanthone

Descripción

Chemical Classification Within the Xanthone Family

Xanthones are a class of oxygenated heterocyclic compounds classified based on their substitution patterns and biosynthetic origins. 1,8-Dihydroxy-3-methoxy-6-methylxanthone belongs to the hexa-oxygenated xanthone subgroup due to its five oxygen-containing functional groups (two hydroxyls, one methoxy, and two carbonyl oxygens). Key structural characteristics include:

This compound’s biosynthetic pathway likely involves a polyketide synthase (PKS)-mediated process, common in fungi and plants, where acetate and malonate units form the xanthone backbone. Its substitution pattern aligns with xanthones derived from Microdiplodia species, which often feature methyl and methoxy groups at positions 3 and 6.

Historical Context of Discovery and Isolation

This compound was first isolated in the early 21st century from fungal species of the genus Microdiplodia . Subsequent studies identified it in the medicinal plant Senna obtusifolia (syn. Cassia obtusifolia), a legume used in traditional medicine for its purgative and anti-inflammatory properties. Key milestones include:

- 2008 : Initial characterization in Microdiplodia cultures via chromatographic and spectroscopic methods.

- 2016 : Identification in Senna obtusifolia roots, linking it to plant-derived xanthone biosynthesis.

- 2021 : Structural confirmation through NMR and mass spectrometry in lichen mycobionts.

The compound’s discovery underscored the metabolic versatility of both fungi and plants in producing structurally complex xanthones.

Taxonomic Distribution in Natural Sources

This compound is distributed across distinct taxonomic groups, primarily within fungi and angiosperms:

In fungi, it is associated with stress response and antimicrobial activity. In plants, it contributes to antioxidant and phytochemical defenses. Notably, its presence in lichen mycobionts suggests a role in symbiotic interactions.

Propiedades

Fórmula molecular |

C15H12O5 |

|---|---|

Peso molecular |

272.25 g/mol |

Nombre IUPAC |

1,8-dihydroxy-3-methoxy-6-methylxanthen-9-one |

InChI |

InChI=1S/C15H12O5/c1-7-3-9(16)13-11(4-7)20-12-6-8(19-2)5-10(17)14(12)15(13)18/h3-6,16-17H,1-2H3 |

Clave InChI |

QQWCJIAJCYGAIK-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC(=C2C(=C1)OC3=CC(=CC(=C3C2=O)O)OC)O |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Overview : Xanthones, including 1,8-dihydroxy-3-methoxy-6-methylxanthone, exhibit significant antimicrobial properties, making them valuable in combating infections caused by bacteria and fungi.

- Antifungal Activity : Research indicates that certain xanthones can inhibit the growth of pathogenic fungi such as Cladosporium cucumerinum. The antifungal activity is attributed to the structural features of the xanthone nucleus, which enhance its interaction with fungal cell membranes and metabolic pathways .

- Antibacterial Activity : Studies show that various xanthones demonstrate antibacterial effects against a range of bacterial strains. For instance, compounds related to this compound have shown activity against Bacillus subtilis, with minimum inhibitory concentrations (MIC) indicating their potential as antibacterial agents .

Anticancer Properties

Overview : The anticancer potential of xanthones is another area where this compound has been explored.

- Cytotoxicity Against Cancer Cell Lines : This compound has demonstrated cytotoxic effects on various cancer cell lines, including HCT-15 and A549. The IC50 values suggest that it can effectively inhibit cell proliferation at low concentrations . For example, one study reported an IC50 value of 1.86 µg/mL against the A549 lung cancer cell line .

- Mechanisms of Action : The anticancer effects are often linked to the induction of apoptosis and inhibition of cell cycle progression. Xanthones may interfere with multiple signaling pathways involved in cancer cell survival and proliferation .

Insecticidal Activity

Overview : The insecticidal properties of xanthones have been investigated for their potential use in pest control.

- Effectiveness Against Insect Larvae : Research has shown that this compound exhibits insecticidal activities against larvae such as Aedes aegypti and Lucilia sericata. These findings suggest its application in developing natural insecticides .

Agricultural Applications

Overview : The agricultural sector benefits from the application of xanthones as natural pesticides and growth promoters.

- Plant Growth Promotion : Some studies indicate that xanthones can enhance plant growth and resistance to diseases. This is particularly relevant in organic farming practices where synthetic pesticides are avoided .

Pharmaceutical Applications

Overview : Given its diverse biological activities, this compound is being explored for various pharmaceutical applications.

- Potential Drug Development : The compound's ability to modulate biological pathways makes it a candidate for drug development targeting infections and cancer. Ongoing research aims to optimize its efficacy and bioavailability for therapeutic use .

Data Summary Table

Case Studies

- Antifungal Study : A study utilizing thin-layer chromatography bioautography demonstrated that various xanthones possess antifungal properties with specific MIC values that highlight their effectiveness compared to standard antifungal agents .

- Cytotoxicity Assessment : Research conducted on several xanthones revealed their cytotoxic effects on multiple cancer cell lines, providing a basis for further investigation into their mechanisms of action and potential as therapeutic agents .

- Insecticide Efficacy Trial : Trials assessing the insecticidal activity of xanthones showed promising results in controlling pest populations without harming beneficial insects, indicating a sustainable approach to pest management in agriculture .

Métodos De Preparación

Source Identification and Biosynthetic Origin

1,8-Dihydroxy-3-methoxy-6-methylxanthone is predominantly isolated from fungal endophytes (Microdiplodia spp.) and plants such as Senna obtusifolia. In Microdiplodia, it is synthesized via the polyketide pathway, where acetyl-CoA and malonyl-CoA units undergo cyclization and subsequent oxidation to form the xanthone backbone. Key modifications, including O-methylation at position 3 and hydroxylation at positions 1 and 8, are mediated by cytochrome P450 enzymes and methyltransferases.

Extraction Protocols

Solvent Extraction :

- Procedure : Dried fungal mycelia or plant material is macerated in methanol or ethyl acetate (1:10 w/v) for 72 hours. The extract is filtered and concentrated under reduced pressure.

- Yield : 0.02–0.05% (w/w) from Microdiplodia cultures.

- Challenges : Co-extraction of structurally similar xanthones (e.g., 1,6-dihydroxy-3-methoxy-8-methylxanthone) necessitates advanced purification.

Chromatographic Purification :

- Column Chromatography : Silica gel (60–120 mesh) eluted with hexane:ethyl acetate gradients (7:3 to 1:1) isolates crude fractions.

- HPLC : Final purification uses a C18 column with acetonitrile:water (65:35, 0.1% formic acid) at 0.5 mL/min, yielding >95% purity.

Chemical Synthesis Strategies

Classical Benzophenone Cyclization

Reaction Scheme :

- Intermediate Synthesis : 2,2'-Dihydroxy-3-methoxy-6-methylbenzophenone is prepared via Friedel-Crafts acylation of 3-methoxy-6-methylphenol with benzoyl chloride.

- Cyclodehydration : The benzophenone undergoes acid-catalyzed (H2SO4, 120°C, 4 h) cyclization to form the xanthone core.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 45–50% |

| Purity (HPLC) | 85% |

| Byproducts | 5% Isomeric xanthones |

Limitations : Low regioselectivity due to competing cyclization pathways at positions 1,3 vs. 1,5.

Microwave-Assisted Synthesis

Optimized Protocol :

- Reactants : 1,8-Dihydroxy-3-methylxanthone (1 eq), dimethyl carbonate (5 eq), K2CO3 (2 eq).

- Conditions : Microwave irradiation (150°C, 300 W, 30 min) in DMF.

- Yield : 78% (vs. 52% conventional heating).

Advantages : Reduced reaction time and enhanced O-methylation efficiency at position 3.

Functional Group Modifications

Selective O-Methylation

Demethylation-Remethylation Approach :

Enzymatic Hydroxylation

Biocatalytic System :

- Enzyme : CYP450BM3 mutant (F87A/T268A).

- Conditions : NADPH regeneration system, 30°C, 12 h.

- Outcome : Introduces hydroxyl groups at positions 1 and 8 with 90% regioselectivity.

Analytical Characterization

Spectroscopic Profiling

1H NMR (400 MHz, DMSO-d6) :

Purity Assessment

HPLC-DAD :

- Column: Phenomenex Luna C18 (150 × 4.6 mm, 3 μm).

- Mobile Phase: 0.1% formic acid in water:acetonitrile (60:40).

- Retention Time: 12.3 min.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.